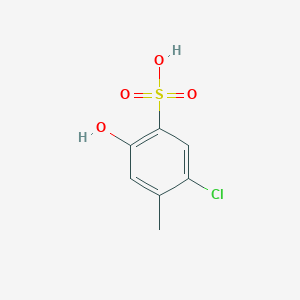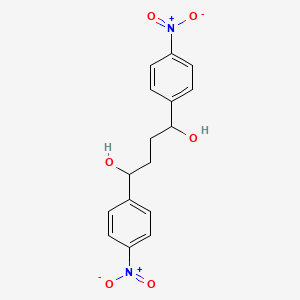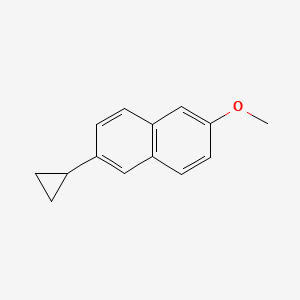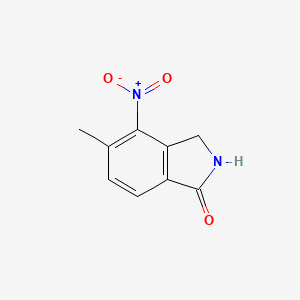![molecular formula C11H21NO5 B8497486 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid](/img/structure/B8497486.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid
Vue d'ensemble
Description
(S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid is a compound of significant interest in organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis. The compound’s structure includes a methoxy group and a methyl group attached to a butanoic acid backbone, making it a versatile intermediate in various synthetic pathways.
Méthodes De Préparation
The synthesis of (S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid . Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
(S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The methoxy and methyl groups can participate in oxidation and reduction reactions, although these are less common for this compound.
Coupling Reactions: The free amine, once deprotected, can be coupled with other carboxylic acids or activated esters to form amide bonds, which are crucial in peptide synthesis.
Applications De Recherche Scientifique
(S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid finds applications in various fields:
Mécanisme D'action
The primary mechanism of action for (S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid involves the protection of amine groups. The Boc group stabilizes the amine, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions, such as coupling with carboxylic acids to form amides . This mechanism is crucial in peptide synthesis, where selective protection and deprotection steps are necessary to achieve the desired sequence and structure.
Comparaison Avec Des Composés Similaires
Similar compounds include other Boc-protected amino acids, such as:
(S)-2-(Tert-butoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
(S)-2-(Tert-butoxycarbonylamino)-3-methylbutanoic acid: Lacks the methoxy group, making it less versatile in certain synthetic applications.
The uniqueness of (S)-2-(Tert-butoxycarbonylamino)-3-methoxy-3-methylbutanoic acid lies in its combination of functional groups, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H21NO5 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
(2S)-3-methoxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-7(8(13)14)11(4,5)16-6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m1/s1 |
Clé InChI |
CMDKCNNNIHQNQU-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

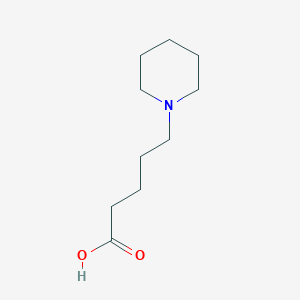
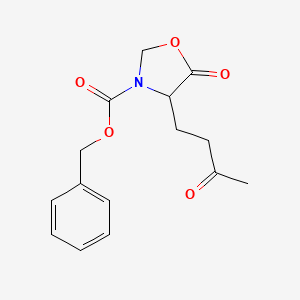
![1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8497418.png)

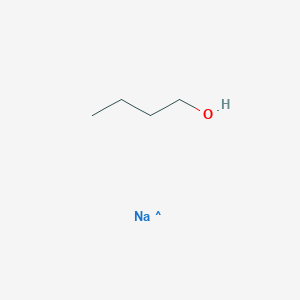
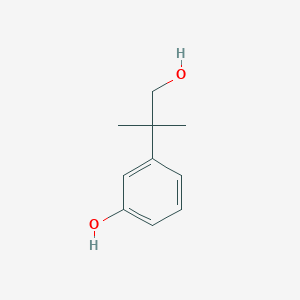
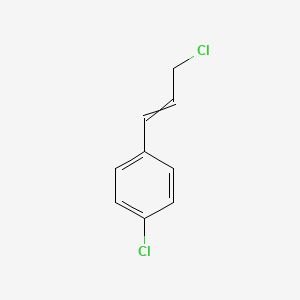
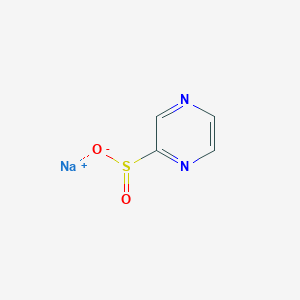
![N,N-dimethyl-N-{2-[(4-nitrophenyl)thio]ethyl}amine](/img/structure/B8497444.png)
